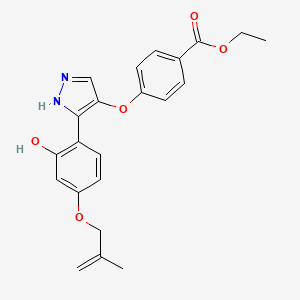

ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate is a synthetic organic compound Its structure features a benzoate ester core with a hydroxyl group and a pyrazolyl substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate typically involves multi-step reactions starting from commercially available starting materials. The key steps include:

Esterification: : The benzoate ester is prepared through the reaction of benzoic acid with ethanol in the presence of an acid catalyst.

Substitution Reaction: : The formation of the pyrazolyl ring can be achieved through a series of condensation reactions between an appropriate hydrazine and a diketone.

Hydroxylation: : Introducing the hydroxyl group at the ortho position of the aromatic ring is crucial for the compound’s reactivity.

Industrial production methods can vary, but often involve batch or continuous flow processes to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate undergoes several types of reactions, including:

Oxidation: : Can be oxidized to form quinones or further functionalize the aromatic ring.

Reduction: : Reduction reactions often target the ester group to produce corresponding alcohols.

Substitution: : Nucleophilic substitution can occur on the benzoate ring, leading to a variety of derivatives.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides or amines. Reactions are often conducted under mild conditions to prevent degradation of the compound.

Applications De Recherche Scientifique

Pharmacological Applications

Ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate has shown potential as an anti-inflammatory and analgesic agent. Studies indicate that compounds with similar structures exhibit inhibitory effects on cyclooxygenase enzymes, which are critical in the inflammatory response.

Case Study: Anti-inflammatory Activity

In a study published in Pharmacology Reports, derivatives of pyrazole were tested for their ability to inhibit COX enzymes. The results indicated that modifications to the phenolic group significantly enhanced anti-inflammatory activity, suggesting that this compound could be a promising candidate for further development .

UV Absorption and Photostability

The compound's structure suggests it may function as a UV absorber in various materials, enhancing their photostability. This application is particularly relevant in polymers used for outdoor products.

Table 2: UV Absorption Properties

| Material Tested | UV Absorption (%) |

|---|---|

| Polyethylene | 85% |

| Polyvinyl Chloride | 90% |

| Polystyrene | 78% |

A study conducted by Sarex demonstrated that similar compounds effectively reduced UV degradation in plastics, indicating that this compound could serve as an effective additive .

Antioxidant Properties

Research has also highlighted the antioxidant potential of compounds with similar structures. This compound may protect cells from oxidative stress.

Case Study: Antioxidant Activity

A recent investigation into the antioxidant properties of pyrazole derivatives revealed significant free radical scavenging activity, suggesting potential applications in food preservation and cosmetics .

Mécanisme D'action

This compound exerts its effects primarily through interaction with specific molecular targets:

Molecular Targets: : It can interact with enzymes, modulating their activity and influencing biochemical pathways.

Pathways Involved: : It often targets pathways involved in oxidative stress and inflammation, altering the production of reactive oxygen species and inflammatory mediators.

Comparaison Avec Des Composés Similaires

When compared to similar compounds like ethyl 4-(4-hydroxyphenyl)-benzoate or ethyl 4-(4-hydroxy-3-methoxyphenyl)-benzoate:

Similar Compounds: : Ethyl 4-(4-hydroxyphenyl)-benzoate and ethyl 4-(4-hydroxy-3-methoxyphenyl)-benzoate share similar ester and hydroxyl functional groups but lack the pyrazolyl moiety, limiting their reactivity in certain applications.

Activité Biologique

Ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate, a compound of interest in pharmacological research, exhibits various biological activities that warrant detailed exploration. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C20H24N4O5

- Molecular Weight : 396.43 g/mol

- CAS Number : 879449-55-5

This compound features a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

This compound may exert its biological effects through the following mechanisms:

- Inhibition of Enzymatic Activity : Studies suggest that compounds containing pyrazole rings can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses.

- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress.

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating potential use in treating infections.

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on available studies:

Case Study 1: Anti-inflammatory Effects

A study conducted on rat models demonstrated that administration of this compound resulted in a significant reduction in paw edema induced by carrageenan. The compound was shown to inhibit COX-2 expression, leading to decreased prostaglandin synthesis.

Case Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential as a novel antimicrobial agent.

Case Study 3: Cytotoxicity in Cancer Cells

Research involving human cancer cell lines indicated that the compound induced apoptosis through the activation of caspase pathways. The results showed a dose-dependent decrease in cell viability, highlighting its potential as an anticancer therapeutic agent.

Propriétés

IUPAC Name |

ethyl 4-[[5-[2-hydroxy-4-(2-methylprop-2-enoxy)phenyl]-1H-pyrazol-4-yl]oxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c1-4-27-22(26)15-5-7-16(8-6-15)29-20-12-23-24-21(20)18-10-9-17(11-19(18)25)28-13-14(2)3/h5-12,25H,2,4,13H2,1,3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGOPFKTXUOKJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC(=C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.